
5-Bromo-6-chloro-2-nitropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-2-nitropyridin-3-OL is a heterocyclic compound that belongs to the class of nitropyridines. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-2-nitropyridin-3-OL typically involves the nitration of pyridine derivatives followed by halogenation. One common method includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to introduce the nitro group. The resulting nitropyridine is then subjected to halogenation using bromine and chlorine reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. Crystallization and purification steps are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-2-nitropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products with different functional groups replacing the halogens.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms of the nitrogen atom.
Scientific Research Applications
5-Bromo-6-chloro-2-nitropyridin-3-OL has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-2-nitropyridin-3-OL involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogens can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitropyridine
- 6-Chloro-2-nitropyridine-3-OL
- 5-Bromo-2-hydroxy-3-nitropyridine
Uniqueness
5-Bromo-6-chloro-2-nitropyridin-3-OL is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H2BrClN2O3 |
|---|---|
Molecular Weight |
253.44 g/mol |
IUPAC Name |
5-bromo-6-chloro-2-nitropyridin-3-ol |
InChI |
InChI=1S/C5H2BrClN2O3/c6-2-1-3(10)5(9(11)12)8-4(2)7/h1,10H |
InChI Key |
MKBVBKWNRVJEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


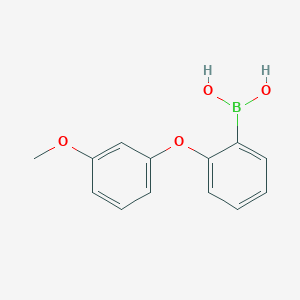
![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)
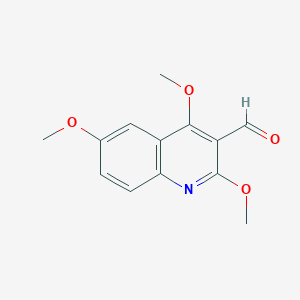
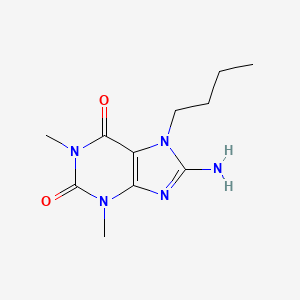
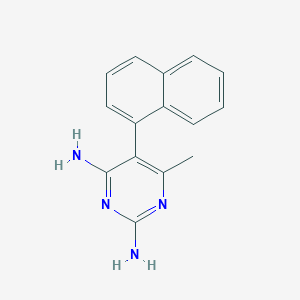
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)

![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

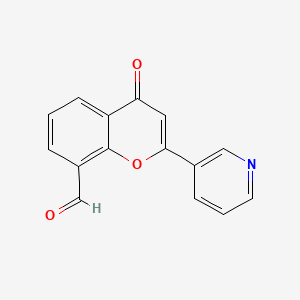
![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)


